1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide
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Overview
Description
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a chemical compound . It is a derivative of 1,2,3-benzoxathiazine-2,2-dioxides .
Synthesis Analysis
A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides were prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .Chemical Reactions Analysis
1,2,3-Benzoxathiazine-2,2-dioxides were investigated for the inhibition of four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumour-associated transmembrane hCA IX and XII .Scientific Research Applications
Human Carbonic Anhydrases Inhibition
A series of 1,2,3-benzoxathiazine-2,2-dioxides with various substituents have been identified as effective inhibitors of human carbonic anhydrases (hCA), which are enzymes involved in various physiological and pathological processes. These compounds exhibit nanomolar inhibitory activity against hCA IX and XII isoforms, which are associated with tumor tissues, making them potential candidates for cancer therapy. Notably, derivatives of 1,2,3-benzoxathiazine 2,2-dioxide demonstrate selectivity towards CA IX/XII over hCA I and II, suggesting their utility in designing selective therapeutic agents (Ivanova et al., 2022); (Ivanova et al., 2023).
Asymmetric Synthesis and Catalytic Applications
Benzoxathiazine derivatives have been explored for their role in asymmetric synthesis and catalysis. For example, benzoxathiazine 2-oxide derivatives have been used as chiral directors in the asymmetric synthesis of sulfoxides, demonstrating their utility in producing enantiomerically enriched compounds. This application highlights the synthetic versatility of benzoxathiazine derivatives in organic chemistry (HiroiKunio et al., 1980).
Biological Activity and Chemical Synthesis
Benzoxathiazine dioxides have shown interesting biological activity, acting as bioisosteres for clinically used compounds like diazoxide. Their synthesis through electrochemical migratory cyclization of N-acylsulfonamides represents a novel and efficient method to access a variety of benzoxathiazine dioxides, showcasing the potential for innovative drug discovery and development processes (Shi et al., 2022).
Antimicrobial Activity
Research into the antimicrobial properties of benzoxathiazine derivatives, such as the synthesis and evaluation of newer quinazolinones derived from benzoxathiazine, has been documented. These compounds have shown potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Patel et al., 2006).
Future Directions
properties
IUPAC Name |
6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRCHYHGXSBVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide |
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